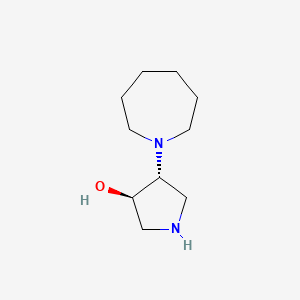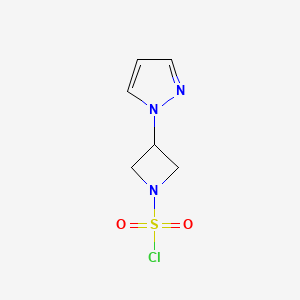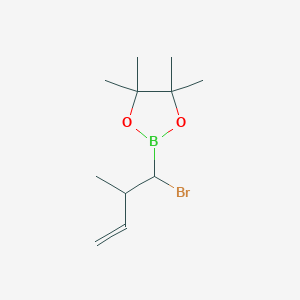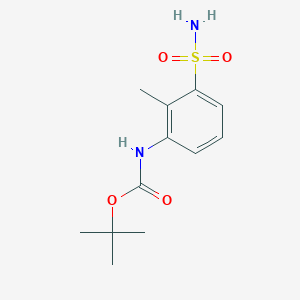
Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate is a chemical compound with the molecular formula C12H18N2O4S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a tert-butyl group, a sulfamoyl group, and a carbamate group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate typically involves the reaction of 2-methyl-3-sulfamoylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and to ensure the highest possible yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The molecular targets and pathways involved in this inhibition are currently under investigation, with studies focusing on its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2-aminophenyl)carbamate
- Tert-butyl (2-methylphenyl)carbamate
- Tert-butyl (3-sulfamoylphenyl)carbamate
Uniqueness
Tert-butyl (2-methyl-3-sulfamoylphenyl)carbamate is unique due to the presence of both a sulfamoyl group and a carbamate group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C12H18N2O4S |
|---|---|
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
tert-butyl N-(2-methyl-3-sulfamoylphenyl)carbamate |
InChI |
InChI=1S/C12H18N2O4S/c1-8-9(14-11(15)18-12(2,3)4)6-5-7-10(8)19(13,16)17/h5-7H,1-4H3,(H,14,15)(H2,13,16,17) |
Clé InChI |
INXHXLPOWWYRED-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1S(=O)(=O)N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


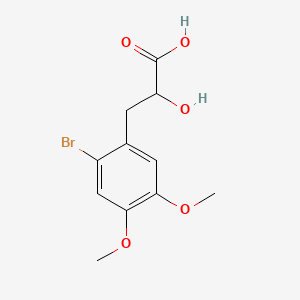
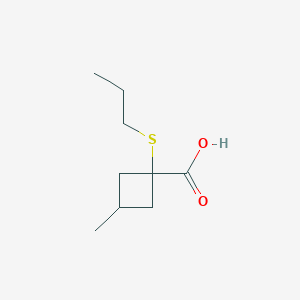
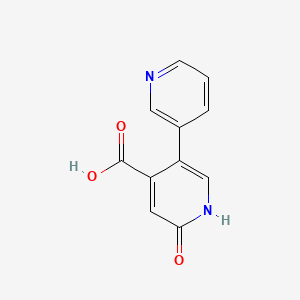
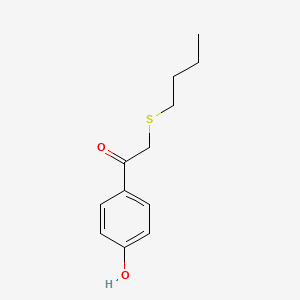
![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)
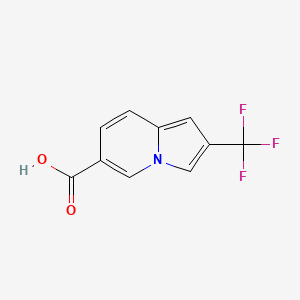
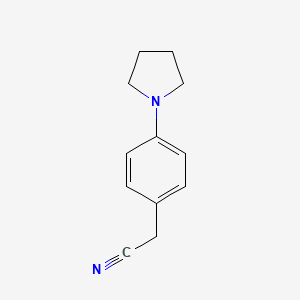
![rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)
